molecular formula C57H83N3O39S B571036 Piroxicam-beta-cyclodextrin CAS No. 121696-62-6

Piroxicam-beta-cyclodextrin

Cat. No. B571036
M. Wt: 1466.333
InChI Key: LBPBSKKEZXLVBQ-ZQOBQRRWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piroxicam-beta-cyclodextrin is a complex of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam and an inert cyclic macromolecule, Beta-Cyclodextrin . It is used to treat symptoms of osteoarthritis and rheumatoid arthritis . The complexation with Beta-Cyclodextrin allows a more rapid absorption of Piroxicam from the digestive tract .


Synthesis Analysis

The synthesis of Piroxicam-beta-cyclodextrin involves the creation of inclusion complexes that can have physical, chemical, and biological properties very different from either those of the drug or the cyclodextrin . The synthesis of copolymers of Beta-Cyclodextrin by different functional monomers and cross-linkers has been discussed in various studies .


Molecular Structure Analysis

The molecular structure of Piroxicam-beta-cyclodextrin is a result of the supermolecular encapsulation of Piroxicam with the cyclic oligosaccharide Beta-Cyclodextrin . The structure of Piroxicam itself includes a Chemical Formula of C15H13N3O4S .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Piroxicam-beta-cyclodextrin are complex and involve the interaction of Piroxicam with Beta-Cyclodextrin . Thermodynamic studies have been conducted on the complexation of Piroxicam with Beta-Cyclodextrin in aqueous solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of Piroxicam-beta-cyclodextrin are influenced by its complexation with Beta-Cyclodextrin . This complexation leads to an increase in the rate of absorption of the active compound and consequently, an earlier onset of analgesic action .

Scientific Research Applications

  • Pharmacodynamic and Pharmacokinetic Properties : Piroxicam-beta-cyclodextrin is a complex of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam and beta-cyclodextrin. It has shown a faster onset of action and equivalent or less gastrointestinal mucosal toxicity compared to standard piroxicam. This is important in the treatment of rheumatic diseases and pain states (Lee & Balfour, 1994).

  • Therapeutic Potential in Rheumatic Diseases : Clinical trials have demonstrated the effectiveness of piroxicam-beta-cyclodextrin in patients with rheumatic diseases. It has been found to be as effective as standard piroxicam, with a more rapid analgesic onset and reduced gastropathic effects in animal studies (Lister, Acerbi, & Cadel, 1993).

  • Effect on Postural Sway in Chronic Low Back Pain : Studies have suggested that piroxicam-beta-cyclodextrin in sachet form may have beneficial effects on postural sway in patients with chronic low back pain, indicating its potential use in this condition (Chang et al., 2008).

  • Role in Topical Drug Formulations : The inclusion of piroxicam with cyclodextrins in topical drug formulations has been shown to enhance the drug's dissolution properties and increase its permeation from the formulation. This has implications for the development of more effective topical NSAID treatments (Jug et al., 2005).

  • Use in Postoperative Pain Management : Piroxicam-beta-cyclodextrin has been compared with intramuscular piroxicam for postoperative pain management after orthopedic surgery, showing a rapid and good analgesic effect comparable to intramuscular administration (Martens, 1994).

  • Pharmacokinetic Properties in Humans : Studies on the pharmacokinetic properties of piroxicam-beta-cyclodextrin in humans have shown faster absorption rates than plain piroxicam, which may contribute to its reduced incidence of gastrointestinal complaints and rapid pain relief (Woodcock et al., 1993).

  • Comparison with Indomethacin in Headache Treatment : In a study comparing piroxicam-beta-cyclodextrin with indomethacin for headache treatment, it was found to be partly effective but seemed inferior to indomethacin, especially in chronic paroxysmal hemicrania (Sjaastad & Antonaci, 1995).

Future Directions

The future directions for Piroxicam-beta-cyclodextrin could involve further exploration of its potential benefits over standard Piroxicam, particularly in terms of gastrointestinal tolerability . Additionally, the potential of nanoforming for producing fast-acting dosage forms of poorly soluble drugs like Piroxicam has been suggested .

properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H83N3O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60242388
Record name Piroxicam mixture with beta-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piroxicam-beta-cyclodextrin

CAS RN

96684-39-8
Record name Piroxicam mixture with beta-cyclodextrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piroxicam mixture with beta-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
419
Citations
C Scarpignato - Current medicinal chemistry, 2013 - ingentaconnect.com
Although NSAIDs are very effective drugs, their use is associated with a broad spectrum of adverse reactions in the liver, kidney, cardiovascular (CV) system, skin and gut. …
Number of citations: 66 www.ingentaconnect.com
S Warrington - European journal of rheumatology and inflammation, 1993 - europepmc.org
Piroxicam-beta-cyclodextrin (PBC), a complex of piroxicam with beta-cyclodextrin, was developed with the aim of improving the hydrosolubility and bioavailability of piroxicam. The …
Number of citations: 19 europepmc.org
ST Chang, LC Chen, CC Chang… - Journal of clinical …, 2008 - Wiley Online Library
Backgrounds: The clinical effects of piroxicam‐beta‐cyclodextrin (PBC) in sachet form have been surveyed in patients with osteoarthritic or acute pain in western countries, but scarcely …
Number of citations: 25 onlinelibrary.wiley.com
M Trucco, F Antonaci, G Sandrini - Headache: The Journal of …, 1992 - Wiley Online Library
… , that was promptly relieved by adding a further 20 mg of piroxicam-beta-cyclodextrin. Discontinuation of piroxicam-beta-cyclodextrin, in May 1991, led to a complete recurrence of the …
L Patoia, G Clausi, F Farroni, P Alberti… - European journal of …, 1989 - Springer
In order to evaluate the gastric tolerance of the new piroxicam formulation CHF 1194 (piroxicam complexed with beta-cyclodextrin), a double-blind randomized trial was carried out in 21 …
Number of citations: 33 link.springer.com
JY Reginster, P Franchimont - European journal of rheumatology …, 1993 - europepmc.org
… Piroxicam-beta-cyclodextrin (PBC) is a new formulation in which piroxicam has been … In view of its efficacy, tolerability and rapid onset of action, piroxicam-beta-cyclodextrin appears to …
Number of citations: 19 europepmc.org
S Chang, L Chen, C Chang, H Chu… - JOURNAL OF …, 2008 - researchgate.net
… Background: The clinical effects of the sachet form of piroxicam beta-cyclodextrin have been … Conclusion: Piroxicam betacyclodextrin sachets extended the spectrum of analgesic activity …
Number of citations: 4 www.researchgate.net
GR Lauretti, AL Mattos, I Lima - Regional Anesthesia and Pain Medicine, 1997 - Elsevier
Background and Objectives. This study was conducted to evaluate the analgesic efficacy of tramodal, an analgesic with both opioid and nonopioid actons (nore-pinephrine and …
Number of citations: 24 www.sciencedirect.com
SS Jeon, HR Cha, YJ Park, BC Lee… - Korean Journal of …, 1998 - koreascience.kr
… Piroxicam-$\beta $-cyclodextrin 은 piroxicam 을 $\beta $-cyclodextrin 으로 포접시킨 비… 을 대상으로 randomized, crossover design 에 의해 piroxicam-$\beta-cyclodextrin (Brexin^{(R)}) $ …
Number of citations: 2 koreascience.kr
M Janovský, T Doležal, M Procházková… - …, 2010 - thieme-connect.com
… Of the NSAIDs belonging to the oxicam group, the piroxicam-beta-cyclodextrin inclusion … At the clinical level, the efficacy of piroxicam-beta-cyclodextrin complex has been tested in …
Number of citations: 5 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.